molecular formula C20H19N5O2 B10991632 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10991632
M. Wt: 361.4 g/mol
InChI Key: ORJUDKXRPCKLOH-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an indole moiety, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and various ligands are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and pyrazole rings, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of indole, pyrazole, and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-19-6-2-5-18-15(19)7-10-25(18)11-9-22-20(26)17-12-16(23-24-17)14-4-3-8-21-13-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,24)

InChI Key

ORJUDKXRPCKLOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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